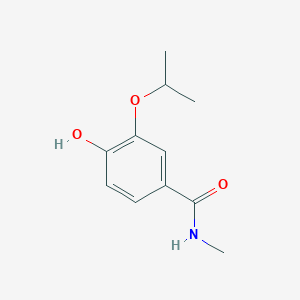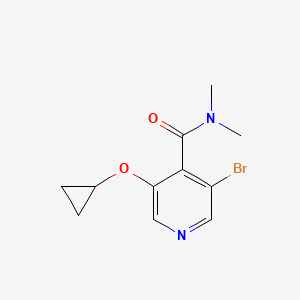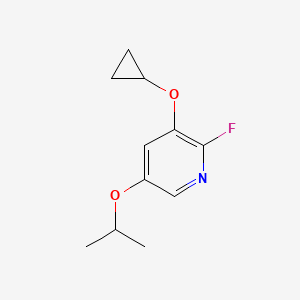
3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a fluorine atom, and an isopropoxy group attached to a pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents on the pyridine ring are replaced by nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a common method for synthesizing this compound, and it can also be used to form new carbon–carbon bonds with other organic molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its fluorine atom and pyridine ring can interact with biological targets in unique ways, making it a valuable tool for drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure and reactivity can be exploited to develop drugs with improved efficacy and selectivity.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics, such as improved stability or reactivity.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine depends on its specific application. In general, the compound can interact with molecular targets, such as enzymes or receptors, through its unique functional groups. The cyclopropoxy and isopropoxy groups can form specific interactions with target molecules, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-fluoro-2-isopropoxypyridine: This compound has a similar structure but with the fluorine and isopropoxy groups swapped.
3-Cyclopropoxy-2-fluoro-4-isopropoxypyridine: This compound has the isopropoxy group attached to the 4-position of the pyridine ring instead of the 5-position.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H14FNO2 |
|---|---|
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-fluoro-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14FNO2/c1-7(2)14-9-5-10(11(12)13-6-9)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
FZTSPWHJRNCFRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(N=C1)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


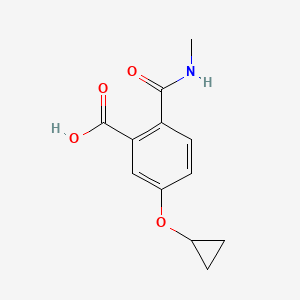
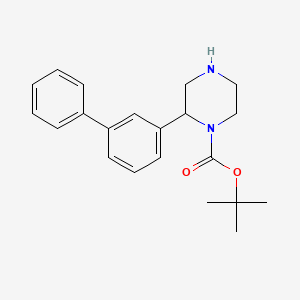

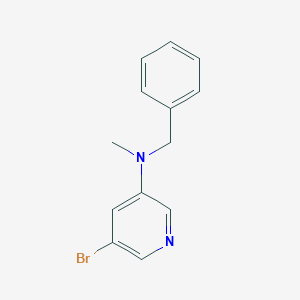
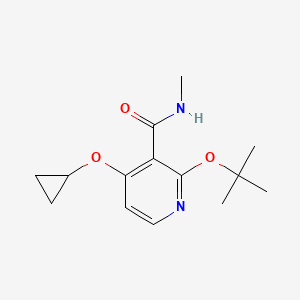
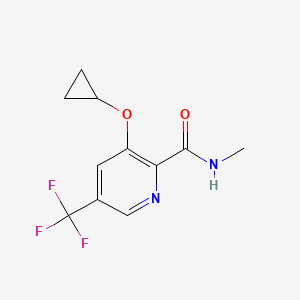
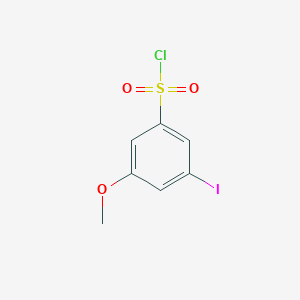
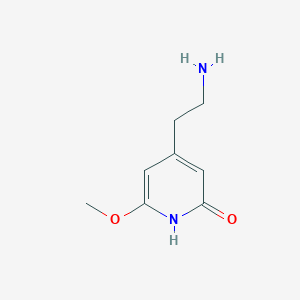
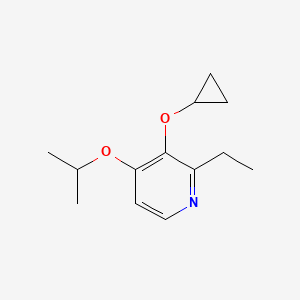
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14843872.png)

